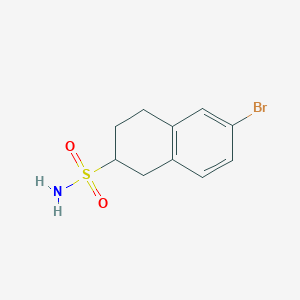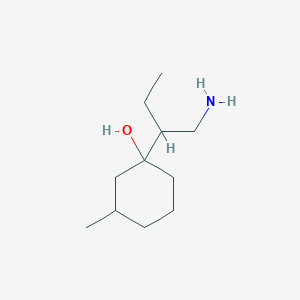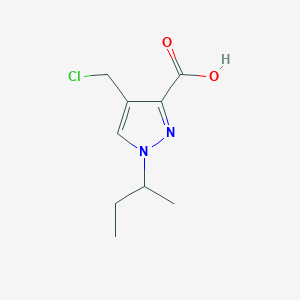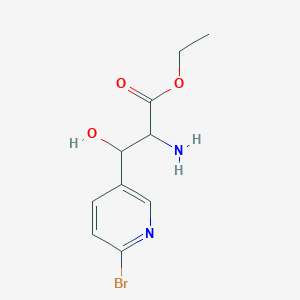
3-(3-Hydroxy-2-methylpropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-2-methylpropyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various bioactive molecules and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 3-chloro-2-methylpropanol under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidin-2-one, followed by the addition of 3-chloro-2-methylpropanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-2-methylpropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 3-(3-Oxo-2-methylpropyl)piperidin-2-one
Reduction: 3-(3-Hydroxy-2-methylpropyl)piperidin-2-ol
Substitution: 3-(3-Chloro-2-methylpropyl)piperidin-2-one
Scientific Research Applications
3-(3-Hydroxy-2-methylpropyl)piperidin-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: Similar to 3-(3-Hydroxy-2-methylpropyl)piperidin-2-one but lacks the hydroxy and methylpropyl substituents.
3-Methylpiperidin-2-one: Contains a methyl group at the 3-position but lacks the hydroxy and methylpropyl groups
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a methylpropyl group, which can influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and potential interactions with biological targets .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(3-hydroxy-2-methylpropyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(6-11)5-8-3-2-4-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
BFRBZQNBKXXWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCNC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)


![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)







amine](/img/structure/B13216278.png)


